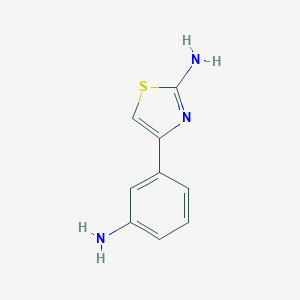

4-(3-Amino-phenyl)-thiazol-2-ylamine

Übersicht

Beschreibung

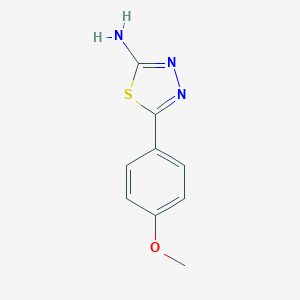

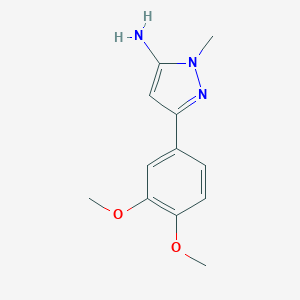

The compound "4-(3-Amino-phenyl)-thiazol-2-ylamine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in material science. The compound is structurally related to various other thiazole derivatives that have been synthesized and characterized in recent studies, such as those involving aromatic unsymmetrical diamine monomers containing thiazole rings used to prepare novel polyimides , and other thiazole-based compounds with potential antimicrobial activity and applications in promoting plant growth .

Synthesis Analysis

The synthesis of thiazole derivatives often involves strategies that allow for the formation of C-C and C-N bonds. For instance, a one-pot synthesis method has been developed for the creation of benzo[d]thiazol-2-ylamino derivatives in water, which is an eco-friendly solvent, without the need for metal catalysts . Similarly, the synthesis of aromatic unsymmetrical diamine monomers containing thiazole rings, such as APPT, has been achieved and used for the preparation of polyimides . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall geometry and properties of the compound. For example, the crystal structure of a related compound, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, has been determined by X-ray analysis, revealing a triclinic space group and specific bond distances within the thiazole ring . Such detailed structural analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, often influenced by the substituents attached to the thiazole core. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, where the amino group forms an intramolecular hydrogen bond with a sulfur atom . Such interactions can significantly affect the reactivity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined by their molecular structure. For example, polyimides derived from thiazole-based diamine monomers exhibit high thermal stability, good solubility in polar solvents, and excellent mechanical properties, making them suitable for high-performance materials . The electronic structure, as analyzed through DFT calculations, provides insights into the stability and reactivity of these compounds, as seen in the study of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone derivatives . Additionally, the presence of substituents like the trifluoromethyl group can influence the tautomeric forms and stereoisomerism of thiazole derivatives, as demonstrated in the synthesis and structural analysis of certain 1,3-thiazol-2(5H)-ones .

Wissenschaftliche Forschungsanwendungen

1. Anthelmintic and Anti-inflammatory Activities

4-(3-Amino-phenyl)-thiazol-2-ylamine derivatives have been synthesized and shown to exhibit significant anthelmintic and anti-inflammatory activities. These compounds were synthesized by reactions involving thiazol-2-ylamine derivatives with various phenacyl bromides (Shetty, Khazi, & Ahn, 2010).

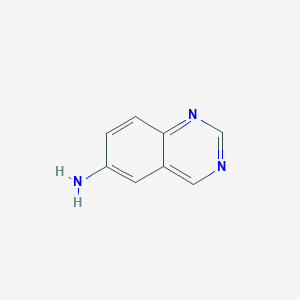

2. Antiproliferative Activity

Research indicates the antiproliferative potential of thiazole derivatives related to this compound. The synthesis of these compounds involved multiple steps, and their physicochemical properties, druglikeness, and biological target predictions were evaluated, highlighting their cytotoxic properties (Yurttaş, Evren, & Özkay, 2022).

3. Anti-Bacterial Properties

Compounds derived from 2-amino 4-substituted Phenyl thiazole, a close relative of this compound, have shown promising results in anti-bacterial studies. The compounds synthesized displayed significant antimicrobial activity against various bacterial strains (Suthar, Patel, Patel, & Patel, 2009).

4. Corrosion Inhibition

Thiazole derivatives, including those similar to this compound, have been synthesized and tested as corrosion inhibitors for copper. These compounds showed high inhibition efficiency, suggesting their potential use in protecting metal surfaces (Farahati et al., 2019).

5. Antihypertensive and Cardiotropic Drugs

Research on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, a class of compounds related to this compound, has demonstrated potential antihypertensive effects. These substances were synthesized and tested for their influence on the cardiovascular system, showing promising results (Drapak et al., 2019).

Wirkmechanismus

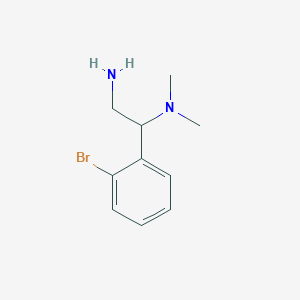

Target of Action

It is part of a class of bioactive molecules that have shown high in vitro potency against both sensitive and resistant cancer cell lines on three models: melanoma, pancreatic cancer, and chronic myeloid leukemia (cml) .

Mode of Action

It has been observed that similar compounds lead to cell death by concomitant induction of apoptosis and autophagy .

Biochemical Pathways

It is known that similar compounds can interact with tyrosinase, a key enzyme in melanin biosynthesis . The amino group of these compounds can carry out a nucleophilic attack on the o-quinone generated by the enzyme .

Pharmacokinetics

Similar compounds have been reported to show good pharmacokinetic properties .

Result of Action

Similar compounds have demonstrated a significant reduction of tumor growth in vivo on a375 xenograft model in mice .

Zukünftige Richtungen

Eigenschaften

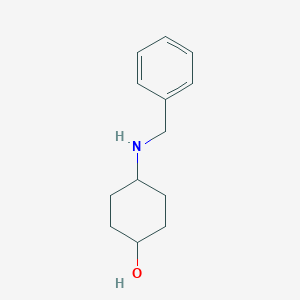

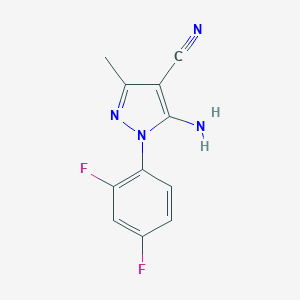

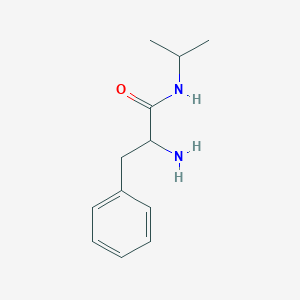

IUPAC Name |

4-(3-aminophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWQWEQGANDQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284776 | |

| Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103740-34-7 | |

| Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-aminophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)